molecular formula C11H13BrO B8347729 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether

Cat. No. B8347729
M. Wt: 241.12 g/mol
InChI Key: XNRACJRGQGFGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964965B2

Procedure details

A 21 mL oven dried scintillation vial with a Teflon lined cap was charged with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol (568 mg, 2.50 mmol), powdered K2CO3 (691 mg, 5.00 mmol), dry DMF (7 mL) and iodomethane (0.622 mL, 10.00 mmol). The flask was purged with N2 sealed and heated on the orbital shaker to 50° C. for 4 hours. After cooling the reaction to ambient temperature, it was concentrated under high vacuum to remove DMF, and then partitioned between brine:water (1:1) and ethyl acetate (2×). The organics were combined, dried with Na2SO4, filtered and concentrated to a crude paste. The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane) to give 571 mg (94%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether as a white solid. Rf 0.57 (10% ethyl acetate in heptane) 1H NMR shows ˜6% contamination with the 1-bromo regio-iosmer. 1H NMR (400 MHz, CDCl3) δ 7.23 (s, 1 H), 6.59 (s, 1 H), 3.85 (s, 3 H), 2.69 (m, 4 H), 1.76 (m, 4 H); 13C NMR (100 MHz, CDCl3) δ 153.4, 137.4, 133.4, 130.8, 112.4, 108.3, 56.2, 29.5, 28.3, 23.1, 22.9.
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
0.622 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[C:13]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C>[CH3:13][O:12][C:3]1[C:2]([Br:1])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
568 mg
Type
reactant
Smiles
BrC=1C(=CC=2CCCCC2C1)O
Name
Quantity
691 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.622 mL
Type
reactant
Smiles
IC
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A 21 mL oven dried scintillation vial with a Teflon
CUSTOM
Type
CUSTOM
Details
lined cap
CUSTOM
Type
CUSTOM
Details
The flask was purged with N2
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove DMF
CUSTOM
Type
CUSTOM
Details
partitioned between brine:water (1:1) and ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude paste
CUSTOM
Type
CUSTOM
Details
The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2CCCCC2C=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 571 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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